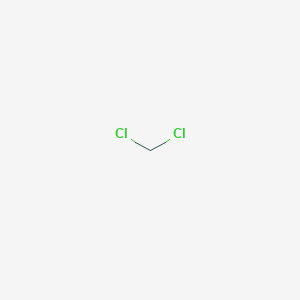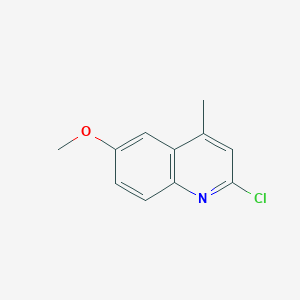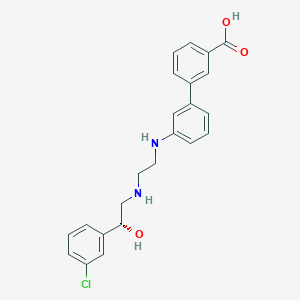
LY 393558
概述
描述
LY 393558 is a complex organic compound that features a unique combination of indole, pyridine, and benzothiadiazine moieties
科学研究应用
LY 393558 has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes
作用机制
Target of Action
LY 393558, also known as 1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide, primarily targets the 5-HT1B, 5-HT1D receptors, and the serotonin transporter (SERT) . These targets play a crucial role in the regulation of serotonin levels in the brain, which is a neurotransmitter that influences mood, appetite, and sleep .
Mode of Action
This compound acts as a potent serotonin reuptake inhibitor and an antagonist of the 5-HT1B and 5-HT1D receptors . By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft. As an antagonist of the 5-HT1B and 5-HT1D receptors, it prevents the binding of serotonin to these receptors, further enhancing the concentration of serotonin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic pathway . By inhibiting the reuptake of serotonin and antagonizing the 5-HT1B and 5-HT1D receptors, this compound increases the extracellular levels of serotonin . This leads to enhanced serotonergic neurotransmission, which can have various downstream effects depending on the specific neural circuits involved .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in extracellular serotonin levels . This can lead to various physiological effects, depending on the specific neural circuits involved. For instance, this compound has been found to reduce serotonin-induced vasoconstriction, suggesting potential therapeutic applications for the treatment of pulmonary hypertension .
生化分析
Biochemical Properties
LY 393558 plays a significant role in biochemical reactions, particularly those involving serotonin (5-HT). It acts as a potent inhibitor of the 5-HT transporter, effectively increasing the extracellular levels of 5-HT in the frontal cortex of mice models . Furthermore, this compound is an antagonist of 5-HT1B and 5-HT1D receptors . The compound’s interaction with these receptors and the 5-HT transporter significantly influences serotonin signaling pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. Its ability to increase extracellular levels of 5-HT influences cell function, particularly in the context of cell signaling pathways and cellular metabolism . For instance, in guinea pig models, this compound has been shown to raise extracellular levels of 5-HT to 200-250% at a dosage of 1 mg/kg .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a potent serotonin reuptake inhibitor, this compound increases the extracellular levels of 5-HT, thereby influencing the activity of 5-HT receptors . It also acts as an antagonist of 5-HT1B and 5-HT1D receptors, further modulating serotonin signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in a study involving guinea pigs, this compound was found to raise extracellular levels of 5-HT to approximately 1500% at the highest dose of 20 mg/kg . Furthermore, this compound (5 mg/kg/day; p.o., 21 days) can still elicit a further increase in extracellular 5-HT in chronic treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in guinea pig models, this compound raises extracellular levels of 5-HT to 200-250% at a dosage of 1 mg/kg, while levels of 5-HT reach approximately 1500% at the highest dose of 20 mg/kg .
Metabolic Pathways
Given its role as a serotonin reuptake inhibitor and antagonist of 5-HT receptors, it is likely that this compound interacts with enzymes and cofactors involved in serotonin metabolism .
Transport and Distribution
Given its role as a serotonin reuptake inhibitor, it is likely that this compound interacts with transporters involved in serotonin uptake .
Subcellular Localization
Given its role in serotonin signaling, it is likely that this compound localizes to areas of the cell involved in this pathway .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of LY 393558 typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyridine ring, and finally, the construction of the benzothiadiazine moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to achieve high-quality products .
化学反应分析
Types of Reactions
LY 393558 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, share structural similarities with LY 393558
Pyridine Derivatives: Compounds like nicotine and pyridoxine also feature the pyridine ring and exhibit similar chemical properties
Benzothiadiazine Derivatives: Thiazide diuretics, such as hydrochlorothiazide, contain the benzothiadiazine moiety and are used in medicinal applications
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic systems, which confer unique chemical and biological properties. This structural complexity allows for diverse applications and interactions that are not possible with simpler compounds .
属性
IUPAC Name |
1-[2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2λ6,1,3-benzothiadiazine 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O4S2/c1-18(2)31-17-20-14-22(36(3,32)33)5-7-26(20)30(37(31,34)35)13-12-29-10-8-19(9-11-29)24-16-28-25-15-21(27)4-6-23(24)25/h4-8,14-16,18,28H,9-13,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSLYAPLTMMCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=C(C=CC(=C2)S(=O)(=O)C)N(S1(=O)=O)CCN3CCC(=CC3)C4=CNC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438426 | |
| Record name | LY 393558 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271780-64-4 | |
| Record name | LY 393558 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-Diazaspiro[4.4]nonan-3-one](/img/structure/B109751.png)







![(3S,6S,7S,9S,12S)-7-Hydroxy-N1,N14-dimethyl-3,12-bis(1-methylethyl)-N1,N14-bis[[2-(1-methylethyl)-4-thiazolyl]methyl]-4,11-dioxo-6,9-bis(phenylmethyl)-2,5,10,13-tetraazatetradecanediamide](/img/structure/B109782.png)



